molecular formula C21H26N2O2 B5550301 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone

Cat. No.: B5550301
M. Wt: 338.4 g/mol
InChI Key: QRFDUMQJDLPNKS-HKUYNNGSSA-N
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Description

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone is a complex organic compound that features a pyrrolidine ring, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and methoxyphenyl groups. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone.

    Indole derivatives: Compounds containing the indole nucleus, such as tryptophan derivatives, also exhibit similar biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various fields of research.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-7-17-13-23(14-19(17)22)21(24)16-9-6-8-15(12-16)18-10-4-5-11-20(18)25-2/h4-6,8-12,17,19H,3,7,13-14,22H2,1-2H3/t17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDUMQJDLPNKS-HKUYNNGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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